molecular formula C₁₄H₁₄Cl₂N₂O₃ B1145219 trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol CAS No. 61441-65-4

trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol

Cat. No. B1145219
CAS RN: 61441-65-4
M. Wt: 329.18
InChI Key:
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Description

Trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol, more commonly known as DCI, is a compound used in various scientific research applications. DCI is a small molecule that is highly lipophilic, making it an ideal compound for a range of studies. DCI has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol involves the synthesis of the intermediate 2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol, which is then reacted with 2,4-dichlorobenzaldehyde to obtain the final product.

Starting Materials
Glyoxal, Hydroxylamine hydrochloride, Sodium hydroxide, 1,2-Dimethoxyethane, 2,4-Dichlorobenzaldehyde, Triethylamine, 1H-Imidazole-1-carboxaldehyde, Acetic anhydride, Methanol

Reaction
Step 1: Glyoxal is reacted with hydroxylamine hydrochloride and sodium hydroxide in 1,2-dimethoxyethane to form 2-(hydroxymethyl)oxazolidine., Step 2: 2-(Hydroxymethyl)oxazolidine is then reacted with 1H-imidazole-1-carboxaldehyde in the presence of triethylamine to form 2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol., Step 3: 2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol is then reacted with 2,4-dichlorobenzaldehyde in the presence of acetic anhydride to obtain trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol.

Scientific Research Applications

DCI has been used in a variety of scientific research applications. It has been used in studies of drug metabolism, enzyme inhibition, and receptor activation. DCI has also been used in studies of the effects of environmental pollutants on the human body, as well as in studies of the effects of certain drugs on the central nervous system.

Mechanism Of Action

DCI has been found to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes. It has also been found to act as an agonist of certain receptors, including the serotonin 5-HT2A receptor. In addition, DCI has been found to interact with certain proteins, including the protein kinase C-alpha.

Biochemical And Physiological Effects

DCI has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cytochrome P450 enzymes. It has also been found to increase the activity of certain receptors, including the serotonin 5-HT2A receptor. In addition, DCI has been found to affect the expression of certain proteins, including the protein kinase C-alpha.

Advantages And Limitations For Lab Experiments

One of the advantages of using DCI in laboratory experiments is that it is highly lipophilic, making it an ideal compound for a range of studies. Additionally, DCI has been found to have a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, there are some limitations to using DCI in laboratory experiments. For example, DCI is not as stable as some other compounds, and it can be difficult to store for long periods of time. Additionally, DCI can be toxic in high concentrations, and it can be difficult to control the concentration of DCI in an experiment.

Future Directions

There are a number of potential future directions for research involving DCI. For example, further research could be conducted to investigate the effects of DCI on different types of receptors, enzymes, and proteins. Additionally, further research could be conducted to explore the potential therapeutic uses of DCI. Additionally, further research could be conducted to investigate the effects of DCI on different types of cells and tissues. Finally, further research could be conducted to explore the potential applications of DCI in drug delivery systems.

properties

IUPAC Name

[(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(8-18-4-3-17-9-18)20-7-11(6-19)21-14/h1-5,9,11,19H,6-8H2/t11-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZJGRMLFMJRGG-RISCZKNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201129251
Record name 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-, trans-
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Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol

CAS RN

61441-65-4
Record name 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-, trans-
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Record name 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-, trans
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